molecular formula C10H7N3S B057494 2-(1H-pyrazol-1-yl)benzo[d]thiazole CAS No. 117157-62-7

2-(1H-pyrazol-1-yl)benzo[d]thiazole

Cat. No.: B057494
CAS No.: 117157-62-7
M. Wt: 201.25 g/mol
InChI Key: LKYHHJYDUIIWKK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and benzothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have shown notable α-glucosidase and urease inhibitory properties . These interactions could potentially influence biochemical reactions in the body.

Cellular Effects

The cellular effects of 2-(1H-pyrazol-1-yl)benzo[d]thiazole are also not fully elucidated. Related compounds have demonstrated significant effects on various types of cells. For example, certain benzo[d]imidazo[2,1-b]thiazole derivatives have shown potent antitumor activity against different cell lines . These compounds could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, certain benzo[d]imidazo[2,1-b]thiazole derivatives have shown desirable fitting patterns in the active sites of certain enzymes, characterized by lower binding free energy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)benzo[d]thiazole typically involves the condensation of 2-aminobenzothiazole with pyrazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 1H-pyrazole-1-carbaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-1-yl)benzo[d]thiazole is unique due to the presence of both pyrazole and benzothiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-pyrazol-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-5-9-8(4-1)12-10(14-9)13-7-3-6-11-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYHHJYDUIIWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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